
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene can be synthesized through a multi-step process. One common method involves the bromination of ethylbenzene to form 1-(2-Bromo-ethyl)benzene, followed by the introduction of the methanesulfonyl group. The reaction conditions typically involve:
Bromination: Ethylbenzene is reacted with bromine in the presence of a catalyst such as iron bromide to form 1-(2-Bromo-ethyl)benzene.
Sulfonylation: The bromoethylbenzene is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group, yielding this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the bromoethyl group can undergo elimination to form alkenes.
Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzene derivatives, alkenes, and various sulfonylated compounds depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene involves its reactivity towards nucleophiles and bases. The bromo group acts as a leaving group in substitution and elimination reactions, while the methanesulfonyl group can participate in various redox reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-ethylbenzene: Similar structure but lacks the methanesulfonyl group.
2-Bromoethyl methyl ether: Contains a bromoethyl group but with a different substituent on the benzene ring.
4-Methanesulfonylbenzene: Lacks the bromoethyl group but contains the methanesulfonyl group
Biologische Aktivität
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. The following sections detail its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a sulfonamide compound with the following chemical structure:
- Molecular Formula: C9H10BrO2S
- Molecular Weight: 193.15 g/mol
The presence of the bromine atom and the methanesulfonyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds with sulfonamide moieties exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamide compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, it can be inferred that its structural analogs demonstrate similar antimicrobial effects due to their ability to interfere with bacterial folic acid synthesis.
Anticancer Activity
Recent investigations into sulfonamide derivatives have revealed their potential as anticancer agents. A study on structurally related compounds found that they exhibited growth inhibition against various cancer cell lines, including melanoma and ovarian cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
Table 1: Anticancer Activity of Sulfonamide Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A375 (Melanoma) | TBD | Inhibition of V600EBRAF kinase |
12e | OVCAR-4 | 0.62 | Inhibition of cell cycle progression |
12l | UO-31 | 0.49 | Induces apoptosis via mitochondrial pathway |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydropteroate synthase in bacteria.
- Cell Cycle Arrest: Some derivatives induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
- Apoptosis Induction: There is evidence suggesting that certain sulfonamides can trigger programmed cell death in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
A notable study explored the anticancer properties of a series of sulfonamide derivatives, including those similar to this compound. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models:
- In Vitro Studies: Compounds demonstrated over 70% inhibition in various cancer cell lines at concentrations ranging from 0.5 µM to 5 µM.
- In Vivo Studies: Animal models treated with these compounds showed reduced tumor sizes compared to control groups.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-4-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYKMSRNVSHHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.